Biotin-DEVD-CHO
Overview
Description
Biotin, also known as vitamin B7, is a crucial enzyme cofactor utilized across all life forms but only synthesized in microbes and plants. It is involved in the final step of biotin biosynthesis through a radical S-adenosyl-l-methionine (SAM) enzyme, converting dethiobiotin to biotin by forming two C-S bonds. Biotin-DEVD-CHO, a specific biotin derivative, plays a significant role in biochemical studies, particularly in the context of apoptosis and enzyme activity modulation (Tao et al., 2018).
Synthesis Analysis
The synthesis of biotin involves complex biochemical pathways. A key intermediate in biotin synthesis, 9-mercaptodethiobiotin, links to a paramagnetic [2Fe-2S] cluster, highlighting the intricate interplay between molecular structures in the synthesis process. Quantum chemical modeling, combined with electron paramagnetic resonance (EPR) spectroscopy, sheds light on the structural dynamics involved in biotin synthesis, offering insights into the synthesis of biotin derivatives like Biotin-DEVD-CHO (Tao et al., 2018).
Molecular Structure Analysis
The molecular structure of biotin is defined by its heterocyclic ring and a side chain with a carboxyl group. These sub-structures are crucial for biotin's functionality, including its strong intermolecular interactions with proteins like streptavidin and its ability to bind covalently to other molecules. Understanding the molecular structure of biotin and its derivatives is essential for analyzing their biochemical roles and interactions (Keller et al., 2013).
Chemical Reactions and Properties
Biotin participates in crucial carboxylation reactions, transferring a carboxyl group between molecules. This process is essential for gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The biotin-dependent carboxylases, which utilize biotin as a prosthetic group, highlight biotin's critical role in metabolic pathways. The reactivity and chemical properties of biotin derivatives like Biotin-DEVD-CHO stem from their ability to participate in similar biochemical reactions (León-Del-Río, 2019).
Physical Properties Analysis
Biotin's solubility in water and its interactions with various biomolecules are determined by its physical properties. These properties are crucial for its biological functions, including its role as a cofactor and its interactions with proteins for gene regulation and metabolic processes. The physical properties of biotin derivatives are similarly essential for their specific biochemical applications (Wilson & Lorenz, 1979).
Chemical Properties Analysis
The chemical properties of biotin, including its reactivity and stability, underpin its biological functions and its use in biotechnological applications. For example, the electron-induced decomposition of biotin's ring structure and carboxyl group affects its binding capabilities, illustrating the importance of understanding these chemical properties for the application of biotin and its derivatives in research and therapy (Keller et al., 2013).
Scientific Research Applications
Multiple Sclerosis Treatment
High doses of biotin have been investigated for treating progressive multiple sclerosis, showing significant improvements in patients with visual impairment and spinal cord involvement (Sedel et al., 2015).
Reducing Plasma Triacylglycerol and VLDL
Biotin supplementation has been found to significantly reduce plasma triacylglycerol and very low density lipoprotein (VLDL) concentrations in both diabetic and nondiabetic subjects with hypertriglyceridemia (Revilla-Monsalve et al., 2006).
Caspase-3 Activity Assay
Biotin-DEVD-CHO is used in the development of an impedimetric biosensor for assaying caspase-3 activity, which is vital for evaluating cell apoptosis and has applications in anticancer drug discovery (Xia et al., 2020).
Biotin in Microbial Biosynthesis
Research on biotin in microbes has provided insights into its biochemical role and perspectives for biotechnological production, emphasizing its importance in pro- and eukaryotic cell metabolism (Streit & Entcheva, 2003).
Role in Gene Expression and Human Disease
Biotin's role extends beyond being a coenzyme for carboxylases; it also regulates gene expression and has implications in neurological disorders (León-Del-Río, 2019).
Biotin in Biomedical Applications
Biotin's biochemical properties make it a crucial component in the development of drug carriers and biosensors. For instance, biotin-modified cholesteryl pullulan has been explored as an anticancer drug carrier (Yang et al., 2014).
Proteolysis in Post Mortem Skeletal Muscle
Biotin-DEVD-CHO has been investigated for its influence on proteolysis in chicken skeletal muscle during post mortem aging, suggesting its potential in understanding meat tenderization processes (Huang et al., 2009).
Safety And Hazards
According to the Safety Data Sheet, Biotin-DEVD-CHO should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYOANDLKBWUGA-AUJWPLEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N6O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349376 | |
Record name | Biotin-DEVD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-DEVD-CHO | |
CAS RN |
178603-73-1 | |
Record name | Biotin-DEVD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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